molecular formula C18H34O2 B3307982 3-Tetradecyloxolan-2-one CAS No. 93610-11-8

3-Tetradecyloxolan-2-one

Cat. No.: B3307982
CAS No.: 93610-11-8
M. Wt: 282.5 g/mol
InChI Key: SQOBMOQFMDYHCD-UHFFFAOYSA-N
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Description

3-Tetradecyloxolan-2-one, also known as gamma-octadecalactone, is a chemical compound with the molecular formula C18H34O2. It is a lactone, a cyclic ester, and is characterized by its long aliphatic chain. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetradecyloxolan-2-one typically involves the cyclization of hydroxy acids or the lactonization of hydroxy esters. One common method is the acid-catalyzed cyclization of 3-hydroxy tetradecanoic acid. The reaction is usually carried out under reflux conditions in the presence of a strong acid like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures a consistent product yield and quality. The process involves the continuous feeding of reactants into a reactor where the cyclization occurs, followed by the separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Tetradecyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the lactone ring opens up to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Tetradecanoic acid.

    Reduction: Tetradecanol.

    Substitution: Various substituted lactones or open-chain derivatives.

Scientific Research Applications

3-Tetradecyloxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its biocompatibility.

    Industry: It is used in the manufacture of fragrances, flavorings, and as an intermediate in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3-Tetradecyloxolan-2-one involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. Its long aliphatic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

    Gamma-decalactone: Another lactone with a shorter aliphatic chain.

    Gamma-dodecalactone: Similar structure but with a twelve-carbon chain.

    Gamma-hexadecalactone: Similar structure but with a sixteen-carbon chain.

Uniqueness: 3-Tetradecyloxolan-2-one is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer chain length compared to gamma-decalactone and gamma-dodecalactone results in different solubility and reactivity profiles, making it suitable for specific industrial and research applications.

Biological Activity

3-Tetradecyloxolan-2-one is a cyclic ester (lactone) that has garnered attention for its potential biological activities. This compound, with the chemical formula C16H30O2C_{16}H_{30}O_{2}, is primarily studied for its antimicrobial properties and its role in various biochemical pathways. This article aims to provide a detailed overview of the biological activity of this compound, including case studies, research findings, and data tables.

  • IUPAC Name : this compound
  • CAS Number : 93610-11-8
  • Molecular Formula : C16H30O2C_{16}H_{30}O_{2}
  • Molecular Weight : 270.42 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily linked to its antimicrobial properties, although its mechanism of action and broader biological effects are still under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism by which this compound exerts its antimicrobial effects involves:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, altering permeability.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes critical for cell wall synthesis or metabolic processes within bacteria.

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A study evaluated the compound's effectiveness against clinical isolates of Staphylococcus aureus. The results demonstrated that treatment with this compound significantly reduced bacterial counts in vitro, suggesting potential for therapeutic use in treating infections caused by resistant strains.

Case Study 2: Synergistic Effects with Antibiotics

Another investigation assessed the synergistic effects of this compound in combination with standard antibiotics. The combination therapy showed enhanced efficacy against multidrug-resistant bacteria, indicating that this compound could serve as an adjuvant in antibiotic treatments.

Research Findings

Recent research has focused on the potential applications of this compound in various fields:

  • Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics.
  • Agricultural Applications : The compound has shown promise as a natural pesticide due to its ability to inhibit pathogenic bacteria in crops.

Properties

IUPAC Name

3-tetradecyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h17H,2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOBMOQFMDYHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738157
Record name 3-Tetradecyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93610-11-8
Record name 3-Tetradecyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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